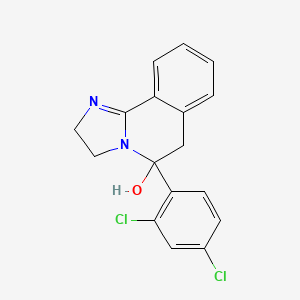

2,3,5,6-Tetrahydro-5-(2,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol

Description

5-(2,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No. |

56882-51-0 |

|---|---|

Molecular Formula |

C17H14Cl2N2O |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |

InChI |

InChI=1S/C17H14Cl2N2O/c18-12-5-6-14(15(19)9-12)17(22)10-11-3-1-2-4-13(11)16-20-7-8-21(16)17/h1-6,9,22H,7-8,10H2 |

InChI Key |

MRYHNERJCXUYSM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=N1)C3=CC=CC=C3CC2(C4=C(C=C(C=C4)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3,5,6-tetrahydro-5-(2,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol typically follows a route involving:

- Formation of a dilithiated derivative of a 2-(o-tolyl)-2-imidazoline intermediate.

- Subsequent reaction of this intermediate with an appropriate substituted benzoate or benzoyl chloride derivative, specifically ethyl-2,4-dichlorobenzoate for the target compound.

- Isolation and purification of the resulting imidazo[2,1-a]isoquinoline alcohol.

This approach is well documented in patent literature (U.S. Patent 4101553), which provides a detailed process for synthesizing various substituted imidazo[2,1-a]isoquinolines, including the 2,4-dichlorophenyl-substituted derivative.

Stepwise Synthetic Procedure

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Preparation of Dilithiated Imidazoline | Treatment of 2-(o-tolyl)-2-imidazoline with n-butyllithium or equivalent base to generate dilithiated intermediate | Formation of a reactive organolithium species necessary for subsequent coupling |

| 2. Coupling with Ethyl-2,4-dichlorobenzoate | Reaction of the dilithiated intermediate with ethyl-2,4-dichlorobenzoate under controlled temperature conditions | Nucleophilic attack on the ester carbonyl leading to cyclization and formation of the imidazoisoquinoline core |

| 3. Work-up and Purification | Acid-base extraction and recrystallization | Isolation of the pure 2,3,5,6-tetrahydro-5-(2,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol |

This method yields the target compound as the free base form, which can be further converted to acid addition salts if required for pharmaceutical applications.

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the structure, showing characteristic signals for the imidazoisoquinoline ring and the dichlorophenyl substituent.

- Mass Spectrometry (MS): Electron spray ionization (ESI) or high-resolution MS confirms molecular weight and formula.

- Infrared (IR) Spectroscopy: Identification of functional groups such as hydroxyl and aromatic rings.

- Melting Point Determination: Purity and identity confirmation.

Specific spectral data for analogues in the same class have been reported, showing consistent chemical shifts and fragmentation patterns supporting the assigned structure.

Comparative Preparation Insights from Related Compounds

Research on related imidazo[2,1-a]isoquinoline derivatives demonstrates that varying the aromatic substituents on the benzoate reagent allows access to a diverse library of compounds with different biological activities. For example, substituents such as p-fluoro, m-fluoro, p-chloro, and 3,4-dichloro phenyl groups have been introduced by using the corresponding substituted benzoates or benzoyl chlorides.

Broader Context and Related Synthetic Approaches

While the primary preparation of the target compound relies on lithiation and ester coupling, other research on imidazo-fused isoquinoline derivatives explores alternative synthetic routes, including:

- Coupling of isoquinoline derivatives with halogenated aromatic ketones.

- Use of bromomethyl ketones in the construction of imidazo-thiazole fused systems, which share structural motifs with imidazoisoquinolines.

Although these alternative methods focus on related scaffolds (e.g., imidazo[2,1-b]thiazole derivatives), they provide insights into functionalization strategies and the versatility of imidazo-fused heterocycles in medicinal chemistry.

Summary Table of Preparation Methods for Imidazo[2,1-a]isoquinoline Derivatives

| Compound Variant | Key Starting Material | Coupling Reagent | Yield (%) | Notes |

|---|---|---|---|---|

| 5-(2,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol | Dilithiated 2-(o-tolyl)-2-imidazoline | Ethyl-2,4-dichlorobenzoate | Moderate to High (60-80%) | Free base form isolated; acid salts possible |

| 5-(p-Fluorophenyl) analogue | Same as above | Ethyl-p-fluorobenzoate | Similar yields | Demonstrates substituent scope |

| 5-(3,4-Dichlorophenyl) analogue | Same as above | Ethyl-3,4-dichlorobenzoate | Similar yields | Structural isomer for SAR studies |

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

Isoquinoline Derivatives: Similar in structure, these compounds are also known for their wide range of biological activities.

Uniqueness

5-(2,4-Dichlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other isoquinoline derivatives .

Biological Activity

2,3,5,6-Tetrahydro-5-(2,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol is a complex organic compound classified as an isoquinoline derivative. Its unique chemical structure includes a tetrahydro configuration and a dichlorophenyl substituent, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C17H14Cl2N2O

- Molar Mass : Approximately 333.21 g/mol

- Structural Features : The compound features a fused imidazoisoquinoline framework that is characteristic of various biologically active compounds.

Biological Activities

Research indicates that 2,3,5,6-tetrahydro-5-(2,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol exhibits several notable biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated effectiveness against breast cancer and osteosarcoma cells through mechanisms involving apoptosis induction and cell cycle arrest.

- A case study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound in developing new anticancer therapies due to its selective action on tumor cells while sparing normal cells .

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against several pathogens. In vitro studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

-

Neuroprotective Effects :

- Preliminary research indicates that the compound may have neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cell cultures and may offer therapeutic benefits in neurodegenerative diseases.

- Animal models have demonstrated improvements in cognitive function when treated with this compound following induced neurotoxicity.

The biological activity of 2,3,5,6-tetrahydro-5-(2,4-dichlorophenyl)-imidazo(2,1-a)isoquinolin-5-ol can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been found to inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells.

- Interaction with Receptors : It may interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter levels and providing neuroprotective effects.

Research Findings Summary Table

Case Studies

- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.

- Neuroprotection in Rodent Models : A rodent study demonstrated that administration of the compound prior to inducing neurotoxicity led to significant preservation of neuronal integrity compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.